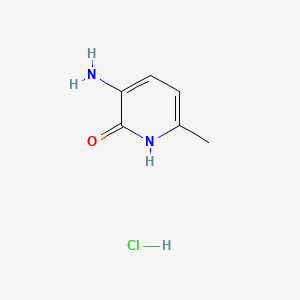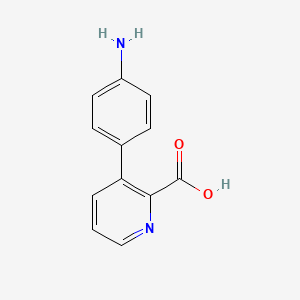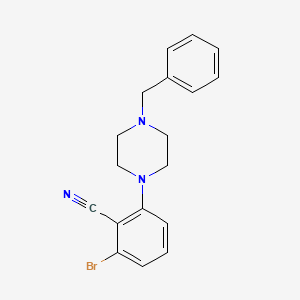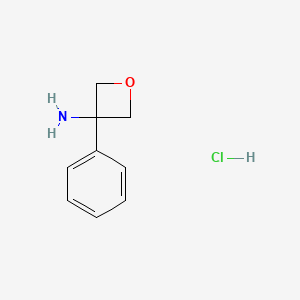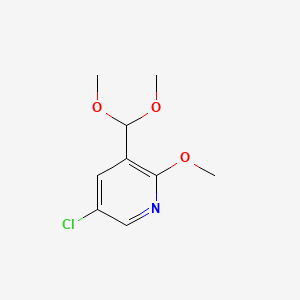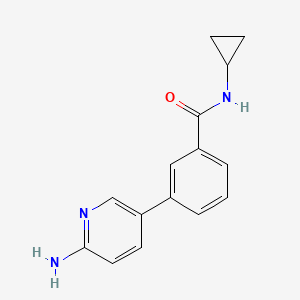
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, etc.科学的研究の応用
-
Organic Chemistry
- Application : A novel amide-assisted rearrangement reaction of hydroxybenzimidoyl chloride has been established for the efficient synthesis of 1,3-diphenylurea derivatives .
- Method : The traditional methods of synthesizing urea involve the condensation reaction between an amine and active carbonyl compounds, such as isocyanate .
- Results : A variety of electronically and sterically different 1,3-diphenylurea derivatives can be obtained in good to excellent yields .
-
Medicinal Chemistry
- Application : A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .
- Method : The compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
- Results : The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide showed potential as an inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .
-
Photochemistry
- Application : The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl) acrylate case study .
- Method : The association of aminopyridine-based acrylic acid and its salt was studied by NMR titration experiments . The double carbon–carbon bond in the acrylic acid derivative is subjected to photoisomerization .
- Results : It was shown that interaction with urea derivatives causes lowering of the trans-to-cis photoreaction rates .
-
Material Science
- Application : 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles .
- Method : In order to reduce the binding pH to neutral or acidic conditions and improve binding affinity, 6-aminopyridine-3-boronic acid, exhibiting low binding pH, high affinity and excellent water solubility, was used .
- Results : This material shows affinity towards cis-diol-containing biomolecules .
- Photochemistry
- Application : The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study .
- Method : The association of aminopyridine-based acrylic acid and its salt was studied by NMR titration experiments . The double carbon–carbon bond in the acrylic acid derivative is subjected to photoisomerization .
- Results : It was shown that interaction with urea derivatives causes lowering of the trans-to-cis photoreaction rates .
Safety And Hazards
This involves studying the toxicity of the compound, precautions to be taken while handling it, and first aid measures in case of exposure.
将来の方向性
This involves predicting or suggesting further studies that can be done with the compound, based on its properties and reactivity.
特性
IUPAC Name |
3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-14-7-4-12(9-17-14)10-2-1-3-11(8-10)15(19)18-13-5-6-13/h1-4,7-9,13H,5-6H2,(H2,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKAXVWVYBHJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718575 |
Source


|
| Record name | 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |
CAS RN |
1314985-40-4 |
Source


|
| Record name | 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


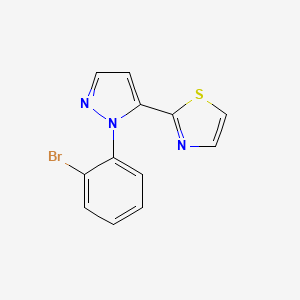
![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)
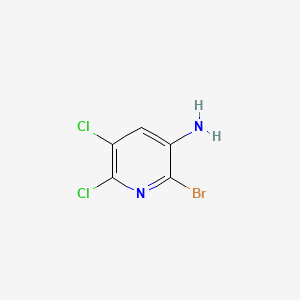
![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)

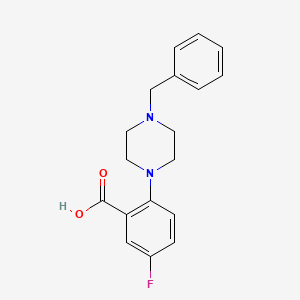
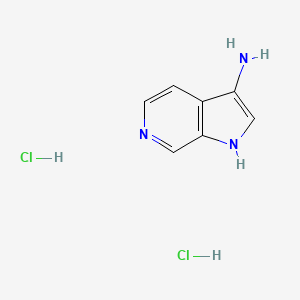
![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)
